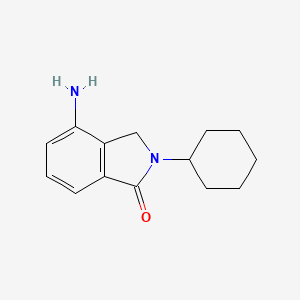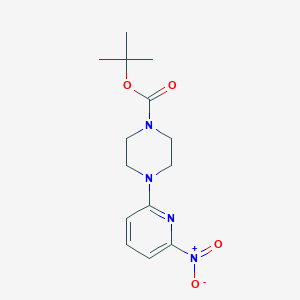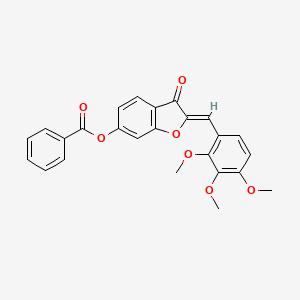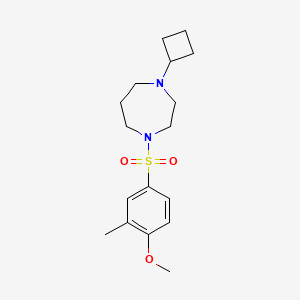
3,4-dimethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-dimethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiadiazole-based compound that has been synthesized using various methods. In
Scientific Research Applications
Anticancer Applications
A study on benzamide derivatives, including thiadiazole scaffolds similar to 3,4-dimethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide, reported the synthesis of novel compounds with promising anticancer activities. These compounds were evaluated in vitro against multiple human cancer cell lines, displaying significant inhibitory effects. The research highlights the potential of these compounds as anticancer agents, with some showing GI50 values comparable to standard drugs like Adriamycin (Tiwari et al., 2017).
Corrosion Inhibition
Another area of application is in corrosion inhibition. Benzothiazole derivatives have been synthesized and studied for their effects against steel corrosion in acidic environments. These compounds exhibit excellent corrosion inhibition efficiency, providing a protective layer on metal surfaces. This research opens new pathways for developing effective corrosion inhibitors based on benzothiazole and related compounds (Hu et al., 2016).
Antibacterial Agents
Derivatives of benzothiazole, including structures analogous to this compound, have been synthesized and tested for antibacterial activity. Some compounds exhibited significant activity against bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting their potential as novel antibacterial agents. This research contributes to the ongoing search for new antibiotics in the face of increasing antibiotic resistance (Palkar et al., 2017).
properties
IUPAC Name |
3,4-dimethyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-4-7-19-14-17-16-13(20-14)15-12(18)11-6-5-9(2)10(3)8-11/h5-6,8H,4,7H2,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQURYBGYWSGVMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[2,3'-bifuran]-5-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2827736.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3,3-diphenylpropan-1-one](/img/structure/B2827740.png)

![3-(4-fluorobenzyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827742.png)






![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2827756.png)
![6-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B2827757.png)